molecular formula C19H16N2O5S B3435935 N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide

N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide

Cat. No. B3435935
M. Wt: 384.4 g/mol
InChI Key: MKGSJVQRZGVURD-UHFFFAOYSA-N
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Description

Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They have a wide range of applications, including use in the synthesis of dyes, detergents, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of benzenesulfonamides generally consists of a benzene ring attached to a sulfonamide group . The specific structure of “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” would likely include these groups, along with a nitrophenoxy group and a benzyl group.


Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions, including those involving their sulfonyl or amine groups . The specific reactions that “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” would participate in are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzenesulfonamides, these can include properties like density, boiling point, vapor pressure, and others . The specific properties of “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” are not available in the sources I found.

Mechanism of Action

Some benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body . This has led to their use in the treatment of conditions like glaucoma and epilepsy . The specific mechanism of action of “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” is not available in the sources I found.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For benzenesulfonamides, these can vary widely . The specific safety and hazards of “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” are not available in the sources I found.

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For benzenesulfonamides, these can include further exploration of their uses in medicine and other fields . The specific future directions for “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” are not available in the sources I found.

properties

IUPAC Name

N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-21(23)16-6-8-17(9-7-16)26-18-10-12-19(13-11-18)27(24,25)20-14-15-4-2-1-3-5-15/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGSJVQRZGVURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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